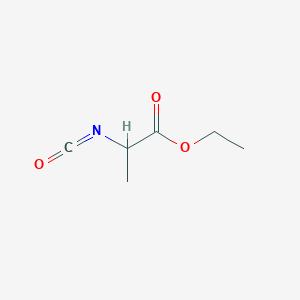

Ethyl 2-isocyanatopropionate

Overview

Description

Ethyl 2-isocyanatopropionate is an organic compound with the chemical formula C6H9NO3. It is a colorless liquid with a pungent odor and is known for its low volatility and solubility in various organic solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Ethyl 2-isocyanatopropionate can be synthesized through the reaction of ethyl acetate with isocyanate under appropriate conditions . The esterification reaction involves the combination of ethyl acetate and isocyanate, resulting in the formation of this compound. This method is commonly used in laboratory settings and can be scaled up for industrial production.

Chemical Reactions Analysis

Ethyl 2-isocyanatopropionate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.

Addition Reactions: The compound can participate in addition reactions with various reagents, forming new compounds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl 2-aminopropanoate and carbon dioxide.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-isocyanatopropionate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-isocyanatopropionate involves its interaction with specific molecular targets. It selectively binds to cannabinoid receptors CB1 and CB2, which are involved in various physiological processes . The compound’s anti-inflammatory properties are thought to result from its inhibition of prostaglandin synthesis . Additionally, its ability to inhibit the growth of cancer cells may be related to its interaction with specific cellular pathways.

Comparison with Similar Compounds

Ethyl 2-isocyanatopropionate can be compared with other similar compounds, such as:

- Methyl 3-isocyanatopropanoate

- Ethyl 2-methyl-2-nitropropionate

- Methyl 3-ethyl-2-iodobenzoate

- Ethyl 3-isocyanatopropionate

- Ethyl 2-methyl-3-indolylglyoxylate

- Ethyl 2-methyl-2-nonenoate

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific binding affinity to cannabinoid receptors and its diverse applications in various fields.

Biological Activity

Ethyl 2-isocyanatopropionate (CAS No. 13794-28-0) is an organic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- Melting Point : 160–162 °C

- Boiling Point : 68 °C (3 mmHg)

- Density : 1.087 g/cm³

- Solubility : Slightly soluble in chloroform and dichloromethane

This compound exhibits its biological activity primarily through its interaction with cannabinoid receptors, specifically CB1 and CB2. This selective binding initiates a cascade of biochemical reactions that can influence various physiological processes.

Target Receptors

- CB1 Receptors : Primarily found in the brain, involved in the modulation of neurotransmitter release.

- CB2 Receptors : Located mainly in the immune system, affecting inflammation and immune response.

Biological Activities

- Anticancer Properties

- Anti-inflammatory Effects

-

Insecticidal Activity

- In agricultural applications, this compound has been utilized as an insect control agent, showcasing its versatility beyond medicinal uses.

Case Studies

- A study conducted on the effects of this compound on human breast cancer cells indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways involving caspase enzymes.

- Another investigation highlighted its role in pain modulation through the CB1 receptor, suggesting potential applications in pain management therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Isocyanate | CH₃NCO | More reactive; often used in polymer chemistry |

| Phenyl Isocyanate | C₆H₅NCO | Aromatic structure; used in high-performance polymers |

| Ethyl Isocyanate | C₂H₅NCO | Smaller alkyl chain; used in similar synthetic pathways |

Properties

IUPAC Name |

ethyl 2-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIQRPNWLUAMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338688 | |

| Record name | Ethyl 2-isocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-28-0 | |

| Record name | Ethyl 2-isocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.